molecular formula C16H20F2N2O3 B2674752 N'-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide CAS No. 1351584-88-7

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2674752
CAS No.: 1351584-88-7
M. Wt: 326.344
InChI Key: OPGGXMWUHKVKMK-UHFFFAOYSA-N
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Description

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide is a sophisticated diamide compound of significant interest in advanced materials and pharmaceutical research. Its molecular architecture, featuring a cyclohexyl-hydroxyethyl chain and a 3,4-difluorophenyl ring, is engineered for specific molecular recognition and self-assembly. The compound's key research value lies in its application as a potential co-crystal former (or "conformer") with Active Pharmaceutical Ingredients (APIs). The multiple hydrogen-bonding donors and acceptors provided by the amide and hydroxyl groups allow it to form robust supramolecular synthons with a wide range of API functional groups, including carboxylic acids, amides, and heterocycles, as outlined in foundational co-crystal patent literature . This capability can be harnessed to modulate critical solid-state properties of pharmaceuticals, such as solubility, dissolution rate, and physical stability, without forming covalent bonds, offering a powerful strategy for optimizing difficult-to-formulate drugs . Beyond co-crystallization, the diamine-like core of this molecule suggests utility in coordination chemistry and catalysis. Diamines are pivotal ligands in the synthesis of metal complexes, which serve as catalysts for various organic transformations, including the synthesis of N-heteroaromatics like benzimidazoles and quinoxalines from alcohols and diamines . The structural elements of this compound make it a promising candidate for developing new catalytic systems, particularly with metals like iridium or rhodium, where chelating nitrogen-based ligands are often employed . Furthermore, the incorporation of fluorinated aryl groups can enhance a compound's role in sensing applications, as such motifs are known to influence the photophysical properties of metal complexes used in phosphorogenic sensing . This reagent is strictly for research applications in these and other exploratory fields and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(3,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c17-12-7-6-11(8-13(12)18)20-16(23)15(22)19-9-14(21)10-4-2-1-3-5-10/h6-8,10,14,21H,1-5,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGGXMWUHKVKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H24FNO2
  • Molecular Weight : 293.38 g/mol
  • IUPAC Name : N-(2-cyclohexyl-2-hydroxyethyl)-N-(3,4-difluorophenyl)ethanediamide
  • Canonical SMILES : C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2F)O

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that this compound may interact with specific receptors or enzymes within biological systems, leading to various pharmacological effects. The presence of the difluorophenyl group suggests potential interactions with molecular targets involved in signaling pathways related to inflammation and pain modulation.

Antinociceptive Activity

A study conducted on the antinociceptive properties of similar compounds highlighted the potential of this compound to alleviate pain responses in animal models. The results demonstrated a significant reduction in pain sensitivity when administered at certain dosages, indicating its potential as an analgesic agent.

In Vitro Studies

In vitro assays have shown that this compound exhibits moderate inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests that it may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Observed Effect Study Reference
AntinociceptiveSignificant reduction in pain response
COX InhibitionModerate inhibition observed
Anti-inflammatoryPotential based on COX interaction

Comparison with Similar Compounds

Key Similarities :

  • Hydroxyethyl Substituent : The 2-hydroxyethyl moiety is present in both, which may confer similar hydrogen-bonding capabilities.

Key Differences :

  • Substituent on N' :
    • Target Compound : 2-cyclohexyl group (C₆H₁₁) introduces high lipophilicity (predicted logP ~3.2).
    • BE80946 : 4-(furan-2-yl)phenyl group (C₁₀H₇O) adds aromaticity and polarity due to the furan oxygen, reducing logP (~2.5) .
  • Molecular Weight and Formula :
    • Target : Calculated formula C₁₆H₂₀F₂N₂O₃ (MW ~326.34 g/mol).
    • BE80946 : C₂₀H₁₆F₂N₂O₄ (MW 386.35 g/mol) .

Other Amide Derivatives

Compounds such as BE80995 (N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide) from differ significantly in backbone structure (acrylamide vs. ethanediamide) and substituent chemistry (sulfamoyl group). These variations result in distinct physicochemical properties, such as higher polarity (logP ~1.8) and reduced molecular weight (268.33 g/mol) .

Structural and Property Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(3,4-difluorophenyl), N'-(2-cyclohexyl-2-hydroxyethyl) C₁₆H₂₀F₂N₂O₃ 326.34 (calculated) High lipophilicity, cyclohexyl group
BE80946 N-(3,4-difluorophenyl), N'-(2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl) C₂₀H₁₆F₂N₂O₄ 386.35 Aromatic furan, moderate polarity
BE80995 N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide C₁₂H₁₆N₂O₃S 268.33 Sulfamoyl group, acrylamide backbone

Implications of Structural Variations

  • Solubility : BE80946’s furan oxygen may increase aqueous solubility, whereas the target compound’s cyclohexyl group could necessitate formulation adjustments for bioavailability.
  • Synthetic Complexity : The cyclohexyl substituent may introduce steric challenges during synthesis compared to the planar furan-phenyl group.

Q & A

Advanced Research Question

  • pKa prediction : Use software like MarvinSketch to estimate acidic/basic sites (e.g., hydroxyl pKa ~11.15 in cyclohexyl-hydroxyethyl groups) .
  • Solubility modeling : Employ COSMO-RS to predict logS values (~-3.54 for similar ethanediamides) in water-organic solvent mixtures .
  • Hydrolysis studies : Simulate degradation pathways (e.g., amide bond cleavage) using density functional theory (DFT) at the B3LYP/6-31G(d) level .

What experimental protocols are recommended for assessing biological activity in vitro?

Advanced Research Question
For preliminary bioactivity screening:

  • Kinase inhibition assays : Use ADP-Glo™ Kinase Assay with recombinant c-Met kinase (IC50 determination) .
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., HCT-116) via MTT assay, comparing to reference compounds like imatinib.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS for half-life (t1/2) and metabolite identification .

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